An In-depth Technical Guide to the Structure Elucidation of 5H-Benzo(c)(1,8)naphthyridin-6-one
An In-depth Technical Guide to the Structure Elucidation of 5H-Benzo(c)(1,8)naphthyridin-6-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 5H-Benzo(c)(1,8)naphthyridin-6-one, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines a plausible synthetic route, predicted spectroscopic data, and the biological context of this molecule, serving as a valuable resource for researchers in drug discovery and development.
Introduction
5H-Benzo(c)(1,8)naphthyridin-6-one is a polycyclic aromatic compound with a molecular formula of C₁₂H₈N₂O and a molecular weight of 196.21 g/mol .[1] Its core structure is a fusion of a benzene ring with a 1,8-naphthyridine system, incorporating a lactam functionality. This scaffold has garnered attention in the pharmaceutical industry due to its inhibitory activity against key cellular targets such as Aurora kinases and Poly (ADP-ribose) polymerase-1 (PARP-1).[2][3] The elucidation of its precise chemical structure is paramount for understanding its structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.
This guide will detail the multifaceted approach to confirming the structure of 5H-Benzo(c)(1,8)naphthyridin-6-one, encompassing synthetic chemistry, spectroscopic analysis, and crystallographic techniques.
Synthesis and Structure Confirmation Workflow
The elucidation of a novel chemical entity's structure is a systematic process. It begins with a proposed synthesis, followed by the purification and subsequent analysis of the product using various spectroscopic and analytical methods. The collective data from these techniques provides a cohesive and definitive confirmation of the molecule's constitution and stereochemistry.
Experimental Protocols
Proposed Synthesis of 5H-Benzo(c)(1,8)naphthyridin-6-one
This proposed synthesis involves a condensation reaction followed by cyclization.
Step 1: Condensation of 2-aminonicotinaldehyde with Phenylacetic acid
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To a solution of 2-aminonicotinaldehyde (1.0 eq) in a suitable solvent such as toluene, add phenylacetic acid (1.05 eq).
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Add a catalytic amount of a dehydrating agent, for instance, p-toluenesulfonic acid.
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Reflux the mixture with a Dean-Stark apparatus to remove water.
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Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the intermediate enamine.
Step 2: Oxidative Cyclization
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Dissolve the intermediate from Step 1 in a high-boiling point solvent like diphenyl ether.
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Add a suitable oxidizing agent, such as palladium on carbon (Pd/C).
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Heat the mixture to a high temperature (e.g., 250 °C) to effect cyclization and aromatization.
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Monitor the reaction by TLC.
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After completion, cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product.
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Filter the crude product and wash with hexane.
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Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 5H-Benzo(c)(1,8)naphthyridin-6-one.
Spectroscopic and Analytical Data
The following tables summarize the predicted and analogous spectroscopic data used for the structure elucidation of 5H-Benzo(c)(1,8)naphthyridin-6-one.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₈N₂O | PubChem[1] |
| Molecular Weight | 196.21 | PubChem[1] |
| Predicted [M+H]⁺ | 197.0709 | N/A |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following are predicted chemical shifts for 5H-Benzo(c)(1,8)naphthyridin-6-one, based on the analysis of the closely related isomer, benzo[b][1][4]naphthyridone.[6]
Table 4.2.1: Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | ~11-12 | br s | - |
| H-1 | ~8.8-9.0 | d | ~4.5 |
| H-2 | ~7.4-7.6 | dd | ~8.0, 4.5 |
| H-4 | ~8.6-8.8 | d | ~8.0 |
| H-7 | ~8.2-8.4 | d | ~7.8 |
| H-8 | ~7.6-7.8 | t | ~7.8 |
| H-9 | ~7.3-7.5 | t | ~7.8 |
| H-10 | ~7.9-8.1 | d | ~7.8 |
Table 4.2.2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (C-6) | ~160-165 |
| Quaternary Carbons | ~150-155, ~140-145, ~135-140, ~120-125 |
| CH Carbons | ~150-155, ~130-135, ~125-130, ~120-125 (x2), ~115-120 (x2) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4.3.1: Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (lactam) | Stretching | 3100-3300 (broad) |
| C-H (aromatic) | Stretching | 3000-3100 |
| C=O (lactam) | Stretching | 1650-1680 (strong) |
| C=N | Stretching | 1600-1640 |
| C=C (aromatic) | Stretching | 1450-1600 |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive evidence of a molecule's three-dimensional structure. While a crystal structure for the parent 5H-Benzo(c)(1,8)naphthyridin-6-one is not publicly available, analysis of a derivative, 5-benzyl-8-bromo-2-methyl-1,3-oxazolo[4,5-c][1][4]naphthyridin-4(5H)-one, reveals that the core naphthyridinone ring system is nearly planar.[7] This planarity is expected to be maintained in the parent compound.
Biological Context and Signaling Pathways
5H-Benzo(c)(1,8)naphthyridin-6-one has been identified as an inhibitor of Aurora kinases and PARP-1, two important enzyme families involved in cell division and DNA repair, respectively.[2][3]
Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis. Their overexpression is linked to various cancers. Inhibition of Aurora kinases by compounds like 5H-Benzo(c)(1,8)naphthyridin-6-one can lead to mitotic arrest and apoptosis in cancer cells.
References
- 1. 5H-Benzo(c)(1,8)naphthyridin-6-one | C12H8N2O | CID 12342815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SAR and evaluation of novel 5H-benzo[c][1,8]naphthyridin-6-one analogs as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Crystal structure of 5-benzyl-8-bromo-2-methyl-1,3-oxazolo[4,5-c][1,8]naphthyridin-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]
